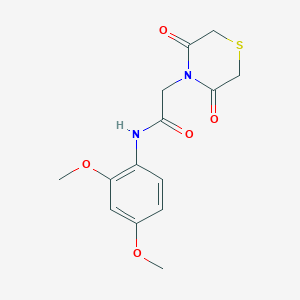
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
説明
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a 3,5-dioxothiomorpholin ring. The thiomorpholin ring is sulfur-containing and substituted with two ketone groups at positions 3 and 5, conferring unique electronic and steric properties.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-20-9-3-4-10(11(5-9)21-2)15-12(17)6-16-13(18)7-22-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIGITTZBDODEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)CSCC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps:
Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring, usually through the reaction of a phenol derivative with methanol in the presence of an acid catalyst.
Synthesis of the dioxothiomorpholinyl intermediate: This intermediate is prepared by the reaction of a thiomorpholine derivative with an oxidizing agent to introduce the dioxo functionality.
Coupling of intermediates: The final step involves the coupling of the 2,4-dimethoxyphenyl intermediate with the dioxothiomorpholinyl intermediate through an acetamide linkage. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the dioxothiomorpholinyl moiety, potentially converting them to alcohols.
Substitution: The aromatic ring of the dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the dimethoxyphenyl group.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
- Thiomorpholin vs. Morpholin Derivatives The thiomorpholin ring in the target compound differs from morpholin analogs (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, ) by replacing oxygen with sulfur. However, the dioxo groups at positions 3 and 5 introduce strong electron-withdrawing effects, which may reduce basicity compared to morpholine derivatives .
- Thiomorpholin vs. Quinazolinone Derivatives N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinazolin-3(4H)-yl)acetamide () contains a fused bicyclic quinazolinone core. The rigid quinazolinone system offers distinct hydrogen-bonding sites (e.g., carbonyl groups), whereas the thiomorpholin ring provides conformational flexibility and sulfur-mediated interactions. This flexibility may influence binding kinetics in biological targets .
Substituent Effects on the Aromatic Ring
2,4-Dimethoxyphenyl vs. 3,5-Dimethylphenyl
The 2,4-dimethoxy substitution on the phenyl ring (target compound) introduces electron-donating groups, which increase the electron density of the acetamide nitrogen. In contrast, 3,5-dimethylphenyl groups () exert steric and inductive effects without significant electronic modulation. This difference may alter interactions with hydrophobic pockets in target proteins .- Comparison with Benzothiazole Acetamides Compounds like N-(benzothiazole-2-yl)-2-phenylacetamide () replace the thiomorpholin ring with a benzothiazole moiety. Benzothiazoles are aromatic and planar, favoring π-π stacking interactions, whereas the thiomorpholin ring’s non-aromatic nature may prioritize hydrogen bonding or dipole interactions .
Acetamide Linker Variations
- Thioacetamide vs. Acetamide
Thioacetamide-containing compounds (e.g., N-(4-methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide, ) feature a sulfur atom in the acetamide linker. This substitution increases nucleophilicity and may enhance metabolic stability compared to the oxygen-based acetamide in the target compound .
Spectral Characterization
- ¹H NMR: The target compound’s thiomorpholin protons (e.g., δ ~4.8–3.3 ppm) and methoxy groups (δ ~3.8 ppm) differ from quinazolinone derivatives, which exhibit distinct aromatic protons (δ ~7.5–8.2 ppm) and methyl groups (δ ~2.2 ppm) .
- IR Spectroscopy: The dioxothiomorpholin ring’s carbonyl stretches (~1680–1700 cm⁻¹) contrast with quinazolinone’s conjugated carbonyl bands (~1650 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


